

Technical Support Center: Harvesting Cells from a Percoll Gradient

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Compound of Interest

Compound Name: *Percoll*

Cat. No.: *B13388388*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Percoll** gradients for cell harvesting.

Troubleshooting Guide

This guide addresses common issues encountered during and after **Percoll** gradient centrifugation.

Issue	Potential Cause	Recommended Solution
Low Cell Viability	Incorrect Osmolality: Percoll solution is not isotonic to the cells, causing them to swell or shrink. [1]	Ensure the Percoll is made isotonic by adding 1 part 1.5 M NaCl or 10x concentrated cell culture medium to 9 parts Percoll. Verify the final osmolality with an osmometer.
Suboptimal Temperature: Performing the procedure at room temperature when cells are sensitive.	For many cell types, performing the gradient preparation and centrifugation at 4°C can improve viability. [2]	
Excessive Centrifugation Force or Time: High g-forces or prolonged spinning can damage cells.	Optimize centrifugation parameters. Start with recommended protocols and adjust as needed. For example, some protocols suggest 400 x g for 20-30 minutes. [3]	
Harsh Cell Handling: Vigorous pipetting or vortexing can lead to mechanical stress.	Handle cells gently at all stages. Use wide-bore pipette tips for cell suspension transfer.	
Poor Separation of Cell Layers	Incorrect Gradient Concentrations: The density layers are not appropriate for the specific cell types being separated.	The buoyant density of cells can vary. Optimize the Percoll concentrations for your specific cell type. A common starting point for human cells is a step gradient of 20%, 30%, 40%, and 50%. [2]
Gradient Disturbance: Accidental mixing of layers during preparation or loading of the cell suspension.	Carefully layer the Percoll solutions, starting with the highest density at the bottom. When adding the cell suspension, do so slowly and	

gently against the side of the tube.[4]

Centrifuge Brake On: Abrupt stopping of the centrifuge can disturb the separated layers.

Ensure the centrifuge brake is turned off or set to the lowest setting for deceleration.[2][4]

Incorrect Rotor Type: Using a fixed-angle rotor when a swinging-bucket rotor is recommended for better layer separation.

For most cell separations on pre-formed gradients, a swinging-bucket rotor is preferred.[2]

Contamination with Red Blood Cells (RBCs)

Incomplete RBC Pelletting:
The density of the lowest Percoll layer is not high enough to pellet all RBCs.

Ensure the density of the bottom layer of the gradient is sufficient to pellet erythrocytes (typically >1.08 g/mL).

Accidental Collection of RBC Layer: Pipetting too deep and aspirating part of the RBC pellet.

Carefully aspirate the desired cell layer, leaving a small margin above the RBC pellet to avoid contamination.

No RBC Lysis Step: For blood samples, a preliminary RBC lysis step may be necessary.

Consider performing an RBC lysis step before loading the cells onto the Percoll gradient.

Contamination with Debris or Dead Cells

Inadequate Debris Removal Before Gradient: Starting with a sample high in debris.

If the initial cell suspension contains a lot of debris, consider a low-speed centrifugation step (e.g., 200 x g for 5-10 minutes) to pellet cells and remove some debris from the supernatant before the Percoll gradient.[5]

Dead Cells Co-localizing with Viable Cells: Dead cells have a lower density and may not be effectively separated.

Dead cells typically float at the top of the gradient or form a layer above the viable cells. Carefully collect the viable cell layer, avoiding the top layer.

Cell Clumping	Presence of DNA from Dead Cells: DNA released from dead cells can cause cell aggregation.	Add DNase to the cell suspension before loading it onto the gradient to digest extracellular DNA.
Low Temperature for Certain Cell Types: Some cells, like those from brain tissue, may clump at cold temperatures.	For certain applications, such as isolating mononuclear cells from the brain, performing the procedure at room temperature is recommended to prevent clumping. [4]	

Frequently Asked Questions (FAQs)

1. How do I prepare an isotonic **Percoll** solution?

To create a stock isotonic **Percoll** (SIP) solution suitable for most mammalian cells, mix 9 parts of **Percoll** with 1 part of 1.5 M NaCl or a 10x concentrated cell culture medium. For optimal reproducibility, it is recommended to verify the osmolality of your final working solutions using an osmometer.

2. Should I use a continuous or discontinuous (step) gradient?

The choice between a continuous and a discontinuous gradient depends on the application.

- Discontinuous (step) gradients are easier to prepare and are effective for separating distinct cell populations with different densities, such as lymphocytes from granulocytes.
- Continuous gradients can provide higher resolution and are useful for separating cells with very similar densities or for determining the buoyant density of cells.

3. What are the typical centrifugation settings for cell harvesting with **Percoll**?

Centrifugation speed and time are critical parameters that need to be optimized for each cell type and application. Below are some general guidelines:

Application	Cell Type	Percoll Concentrations	Centrifugation Speed	Time	Temperature
Viable Cell Enrichment	Various Human Cell Lines	20%, 30%, 40%, 50%	2000 x g	30 min	4°C
Mononuclear Cell Isolation	Human Peripheral Blood	1.077 g/mL (single layer)	400 x g	30 min	Room Temp
Brain Mononuclear Cell Isolation	Mouse Brain	30%, 70%	500 x g	30 min	18°C
Hepatocyte Isolation	Human Hepatoblastoma	30%, 50%	400 x g	20 min	4°C

4. How do I collect the cells from the gradient?

Carefully insert a pipette through the upper layers of the gradient to aspirate the band of cells at the desired interface.^[2] To minimize contamination, you can first remove the upper layers before collecting your target cells.^[2] After collection, it is crucial to wash the cells to remove the **Percoll**. This is typically done by diluting the collected cell suspension with 4-5 volumes of a physiological buffer (like PBS) and centrifuging at a lower speed (e.g., 500 x g for 5 minutes) to pellet the cells.^[2]

5. How can I visualize the layers in my **Percoll** gradient?

If the cell layers are not clearly visible, you can add a small amount of a non-toxic dye, such as Trypan Blue, to alternating density steps during gradient preparation to provide visual contrast.^[2]

Experimental Protocols

Protocol 1: Enrichment of Viable Cells from a Cultured Cell Line

This protocol is designed to separate healthy, viable cells from dead cells and debris in a cultured cell population.

Materials:

- Stock Isotonic **Percoll** (SIP)
- 1x Phosphate Buffered Saline (PBS), sterile
- Conical centrifuge tubes (15 mL or 50 mL)
- Serological pipettes
- Refrigerated centrifuge with a swinging-bucket rotor

Methodology:

- Prepare **Percoll** Gradients:
 - Prepare 20%, 30%, 40%, and 50% **Percoll** solutions by diluting the SIP with 1x PBS. Keep solutions on ice.
 - In a conical tube, carefully layer the **Percoll** solutions, starting with the highest concentration (50%) at the bottom.
- Prepare Cell Suspension:
 - Harvest cultured cells and wash once with 1x PBS.
 - Resuspend the cell pellet in the 20% **Percoll** solution at a concentration of approximately 10-15 million cells/mL.[\[2\]](#)
- Load and Centrifuge:
 - Carefully layer the cell suspension on top of the 30% **Percoll** layer.[\[2\]](#)

- Centrifuge at 2000 x g for 30 minutes at 4°C with the brake off.[2]
- Harvest Viable Cells:
 - Viable cells will typically form a visible white band at the interface of the 30% and 40% or 40% and 50% layers.[2]
 - Carefully aspirate this layer and transfer it to a new conical tube.
- Wash Cells:
 - Dilute the collected cells with at least 4 volumes of cold 1x PBS.
 - Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
 - Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: Isolation of Mononuclear Cells from Peripheral Blood

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) using a single-layer **Percoll** gradient.

Materials:

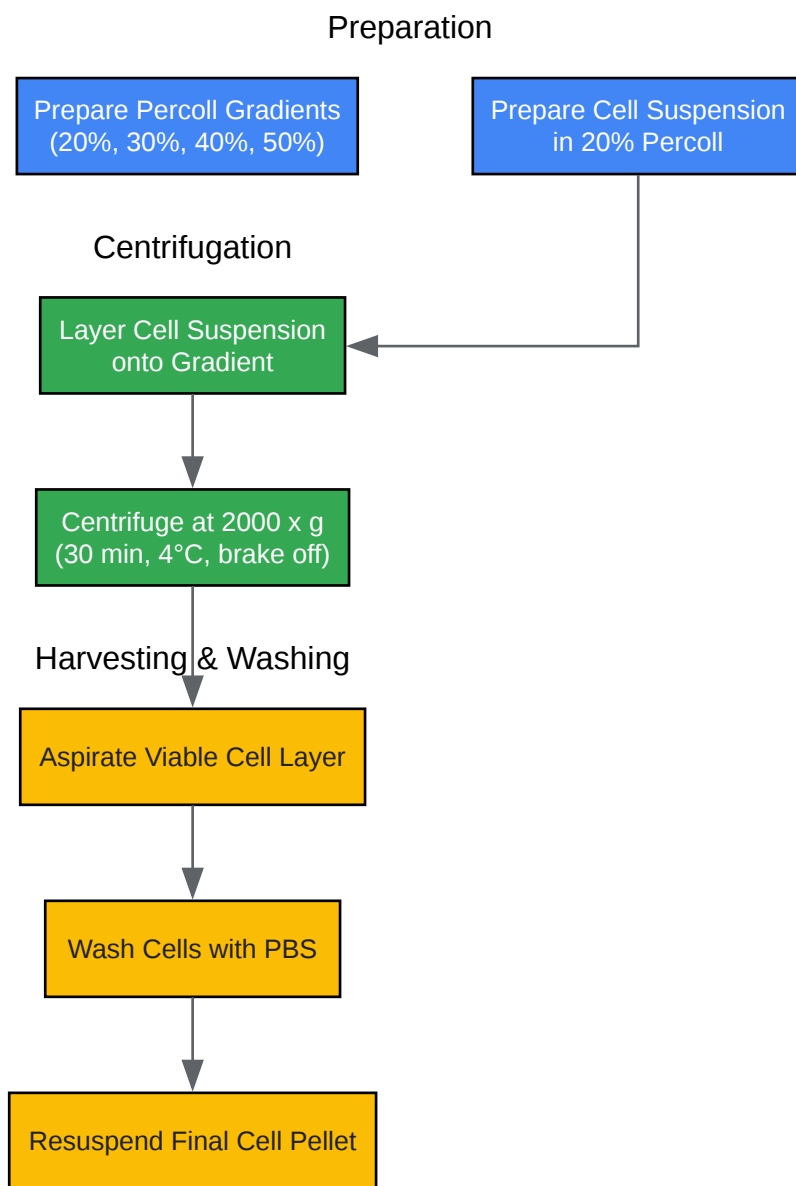
- **Percoll**
- 1.5 M NaCl
- Whole blood collected with an anticoagulant (e.g., heparin or EDTA)
- Physiological saline (0.9% NaCl)
- Conical centrifuge tubes (15 mL or 50 mL)
- Centrifuge with a swinging-bucket rotor

Methodology:

- Prepare Isotonic **Percoll**:
 - Prepare a stock isotonic **Percoll** (SIP) solution by mixing 9 parts **Percoll** with 1 part 1.5 M NaCl.
 - Dilute the SIP to the desired density for PBMC isolation (typically 1.077 g/mL).
- Layering:
 - Add the **Percoll** solution to a conical tube.
 - Carefully layer the diluted whole blood on top of the **Percoll**.
- Centrifugation:
 - Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the brake off.
- Harvesting PBMCs:
 - After centrifugation, you will observe distinct layers: plasma at the top, a "buffy coat" of mononuclear cells at the plasma-**Percoll** interface, the **Percoll** layer, and a pellet of granulocytes and erythrocytes at the bottom.
 - Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new tube.
- Washing:
 - Wash the collected PBMCs by diluting with physiological saline and centrifuging at a low speed to pellet the cells. Repeat the wash step 2-3 times to ensure complete removal of **Percoll** and platelets.

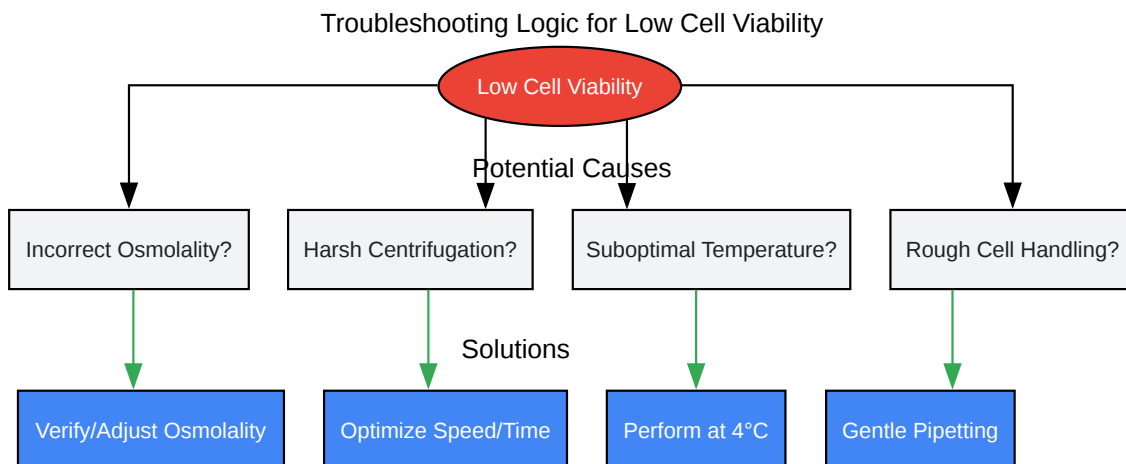
Visualizations

Workflow for Viable Cell Enrichment



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Caption: A flowchart illustrating the key steps for enriching viable cells using a discontinuous **Percoll** gradient.



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Caption: A decision tree diagram for troubleshooting low cell viability after **Percoll** gradient centrifugation.

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